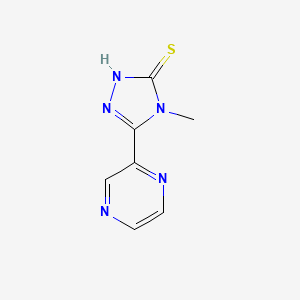

4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c1-12-6(10-11-7(12)13)5-4-8-2-3-9-5/h2-4H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRYQLIJAGCOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyrazine with 4-methylthiosemicarbazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydropyrazine derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. Additionally, the compound can interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Schiff Base Derivatives

Key Insight : Fluorinated derivatives of the target compound exhibit superior antibacterial activity compared to nitro- or methoxy-substituted analogues, likely due to improved membrane penetration and target binding .

Antioxidant Activity

| Compound Name | Substituents | DPPH/ABTS Radical Scavenging |

|---|---|---|

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | Phenyl and -NH2 | High activity |

| 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | Pyridyl and -NH2 | Moderate activity |

| Target Compound | Pyrazinyl and -SH | Lower activity (predicted) |

Key Insight : Electron-donating groups (-NH2, -OCH3) enhance antioxidant capacity, whereas the target compound’s electron-deficient pyrazine may limit radical neutralization .

Antibacterial Activity Comparison

Key Insight : Fluorine and pyrazine synergize to enhance antibacterial potency, whereas bulky aromatic substituents (e.g., naphthyl) reduce efficacy .

Physicochemical Properties

Key Insight : Alkyl and alkoxy substituents improve solubility, whereas aromatic groups may increase hydrophobicity .

Biological Activity

4-Methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 219600-07-4) is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a triazole ring fused with a pyrazine moiety, which contributes to its unique biochemical properties and potential therapeutic applications.

The molecular formula of this compound is . Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. Notably, the thiol group can undergo oxidation to form disulfides or sulfonic acids, while the pyrazine ring can be reduced to yield dihydropyrazine derivatives .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL for various synthesized derivatives against these pathogens .

Anticancer Properties

The anticancer potential of this compound has also been explored. Research indicates that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of specific enzymes and receptors. The interaction with biomolecules allows these compounds to exert their effects at the molecular level .

The biological activity of this compound is primarily attributed to its ability to bind to various biomolecules. This binding can lead to:

- Enzyme Inhibition : The compound may form stable complexes with enzyme active sites, inhibiting their function.

- Cellular Pathway Interference : By disrupting signaling pathways involved in cell growth and survival, the compound can promote apoptosis in malignant cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Variations in substituents on the sulfur atom and other positions on the triazole ring have been shown to influence antimicrobial and anticancer activities. For example:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 31.25 | Antimicrobial |

| Compound B | 62.5 | Antifungal |

| Compound C | <50 | Anticancer |

This table illustrates how modifications can enhance or diminish activity against specific pathogens or cancer cell lines .

Case Studies

- Antimicrobial Screening : A study synthesized several S-substituted derivatives of triazole thiols and evaluated their antimicrobial activity. The results indicated that variations in substituents did not significantly alter the overall antimicrobial effectiveness across different strains .

- Anticancer Research : Another research effort focused on the anticancer properties of triazole derivatives highlighted that certain modifications led to enhanced activity against breast cancer cell lines, showcasing the potential for developing targeted therapies based on structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.